2DP6AVY7RB

Descripción general

Descripción

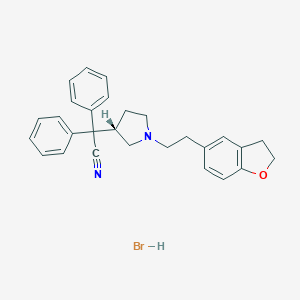

(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide, also known as (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide, is a useful research compound. Its molecular formula is C28H29BrN2O and its molecular weight is 489.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de gel de hidrocloruro de darifenacina basado en nanoportadores

El hidrocloruro de darifenacina, un fármaco de clase II de BCS, tiene una biodisponibilidad deficiente debido a un extenso metabolismo de primer paso . Un estudio investigó una ruta alternativa de administración de fármacos mediante el desarrollo de un gel transdérmico basado en microemulsión nanométrica para el manejo de la vejiga hiperactiva . Los méritos logrados podrían traducirse en una mayor biodisponibilidad y una reducción de la dosis .

Nanopartículas cúbicas de cristal líquido autoensambladas

Otro estudio desarrolló nanopartículas cúbicas de cristal líquido autoensambladas (LCCN) cargadas con darifenacina para un enfoque de liberación sostenida para el control nocturno de la vejiga hiperactiva . La fórmula optimizada mostró un tamaño de partícula pequeño, buena homogeneidad y potencial zeta junto con un perfil de liberación in vitro controlado y permeación ex vivo a través del intestino de conejo .

Síntesis/aislamiento de subproductos del bromuro de darifenacina

El espectro de masas mostró el pico de ion molecular protonado en m/z 572 unidades de masa atómica similar al dímero-1 . Esto sugiere que el bromuro de darifenacina se puede usar en la síntesis/aislamiento de sus subproductos .

Preparación de portadores lipídicos nanoestructurados cargados con bromuro de darifenacina

Los portadores lipídicos nanoestructurados (NLC) cargados con bromuro de darifenacina se formularon mediante sonicación de emulsión utilizando diferentes proporciones de lípidos sólidos a lípidos líquidos . <a data-citationid="fc54c

Mecanismo De Acción

Target of Action

Darifenacin nitrile hydrobromide, also known as 2DP6AVY7RB, primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .

Mode of Action

The compound acts as a competitive antagonist of the M3 muscarinic acetylcholine receptors . By binding to these receptors, it inhibits their activation, thereby reducing bladder muscle contractions . This blockage decreases the urgency to urinate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the muscarinic signaling pathway . By blocking the M3 receptors, darifenacin nitrile hydrobromide disrupts the normal signaling process, leading to reduced bladder muscle contractions .

Pharmacokinetics

The pharmacokinetics of darifenacin involve several key aspects:

- Absorption : After oral administration, darifenacin is well absorbed from the gastrointestinal tract .

- Distribution : It is highly protein-bound (98%), primarily to α1-acid glycoprotein .

- Metabolism : Darifenacin is subject to extensive hepatic metabolism, mediated by hepatic cytochrome P450 2D6 and 3A4 .

- Excretion : Only about 3% of unchanged drug is excreted in urine and feces .

Result of Action

The primary molecular effect of darifenacin nitrile hydrobromide’s action is the reduction of bladder muscle contractions . On a cellular level, this results in decreased urgency to urinate .

Action Environment

The action, efficacy, and stability of darifenacin nitrile hydrobromide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, conditions such as hepatic impairment can increase plasma concentrations of the drug .

Análisis Bioquímico

Biochemical Properties

It is known that the compound is subject to extensive hepatic metabolism . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen . These reactions are mediated by hepatic cytochrome P450 2D6 and 3A4 .

Cellular Effects

It is known that darifenacin, a related compound, blocks M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions . This block reduces the urgency to urinate .

Molecular Mechanism

It is known that darifenacin, a related compound, works by blocking M3 muscarinic acetylcholine receptors . This block reduces the urgency to urinate .

Actividad Biológica

(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile hydrobromide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C28H29BrN2O

- Molecular Weight : 463.44 g/mol

- IUPAC Name : (3S)-1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile hydrobromide

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It has been shown to act as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which is involved in smooth muscle contraction and glandular secretion. This interaction can lead to effects such as reduced bladder contractions and potential applications in treating overactive bladder conditions.

Biological Activity Overview

The compound exhibits a range of biological activities:

- Anti-inflammatory Effects : Similar compounds have demonstrated significant inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in the inflammatory response. For instance, related benzofuran derivatives have shown IC50 values in the low micromolar range against COX enzymes .

- Antitumor Properties : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential for development into antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX and lipoxygenase | |

| Antitumor | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Activity against Gram-positive bacteria |

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a structurally similar compound, 5-benzofuranol (L-651896), which inhibited COX and lipoxygenase activities with IC50 values around 0.1 µM for leukotriene synthesis . This suggests that (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile hydrobromide could exhibit similar anti-inflammatory properties.

Cytotoxicity Assessment

The cytotoxic effects of this compound were assessed using the MTT assay on normal 3T3 cell lines. Results indicated that at concentrations up to 150 µM, the compound was non-cytotoxic, suggesting a favorable safety profile for therapeutic applications .

Propiedades

IUPAC Name |

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O.BrH/c29-21-28(24-7-3-1-4-8-24,25-9-5-2-6-10-25)26-14-17-30(20-26)16-13-22-11-12-27-23(19-22)15-18-31-27;/h1-12,19,26H,13-18,20H2;1H/t26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQVSKIIOIPTSE-UFTMZEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608127-89-5 | |

| Record name | Darifenacin nitrile hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608127895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARIFENACIN NITRILE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DP6AVY7RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.